

Salidroside (CAS No. 10338-51-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sarglaroids F*

Cat. No.: *B12390391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylpropanoid glycoside with the CAS number 10338-51-9, is a prominent bioactive compound isolated from Rhodiola species. It has garnered significant scientific interest due to its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic effects. This technical guide provides an in-depth overview of Salidroside, focusing on its physicochemical properties, pharmacokinetics, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation, along with visualizations of key signaling pathways, are presented to facilitate further research and drug development endeavors.

Physicochemical Properties

Salidroside is a white, crystalline solid.^[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, formulation, and analysis.

Property	Value	References
CAS Number	10338-51-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₂₀ O ₇	[2] [3] [4]
Molecular Weight	300.30 g/mol	[2] [3] [4]
Melting Point	159-160 °C	[3] [4]
Boiling Point	549.5 ± 50.0 °C (Predicted)	[2] [4]
Density	1.46 ± 0.1 g/cm ³ (Predicted)	[4]
Appearance	White fine powder/solid	[1] [3]
Solubility		
DMSO	≥30 mg/mL	
Water	Soluble	
Methanol	Soluble (Slightly)	[4]
Pyridine	Soluble (Slightly)	[4]

Pharmacokinetics

Understanding the pharmacokinetic profile of Salidroside is crucial for designing in vivo studies and for its potential clinical applications. Salidroside is generally characterized by rapid absorption and elimination.[\[6\]](#) Its bioavailability can vary depending on the administration route and dose.[\[6\]](#)

Species	Route	Dose	Cmax	Tmax	AUC (0-t)	Absolute Bioavailability	References
Rat	Oral	4.44 mg/kg	-	~0.5 h	-	32.1% - 98%	[6]
Rat	Oral	15 g/kg (extract)	3,386 ± 2,138 ng/mL	0.56 ± 0.21 h	16,146 ± 6,558 ng·h/mL	-	[7]
Rat	i.v.	7.5 mg/kg	-	-	300.48 ± 36.73 µg·min/L	-	[8]
Rat	i.v.	15 mg/kg	-	-	514.51 ± 134.99 µg·min/L	-	[8]
Rat	i.v.	30 mg/kg	-	-	1036.64 ± 101.67 µg·min/L	-	[8]
Rat	i.g.	100 mg/kg	-	-	-	23.80% (urinary excretion)	[9]
Dog	i.v.	75 mg/kg	96.16 ± 8.59 µg/mL	-	180.3 ± 30.6 µg·h/mL	-	[10]

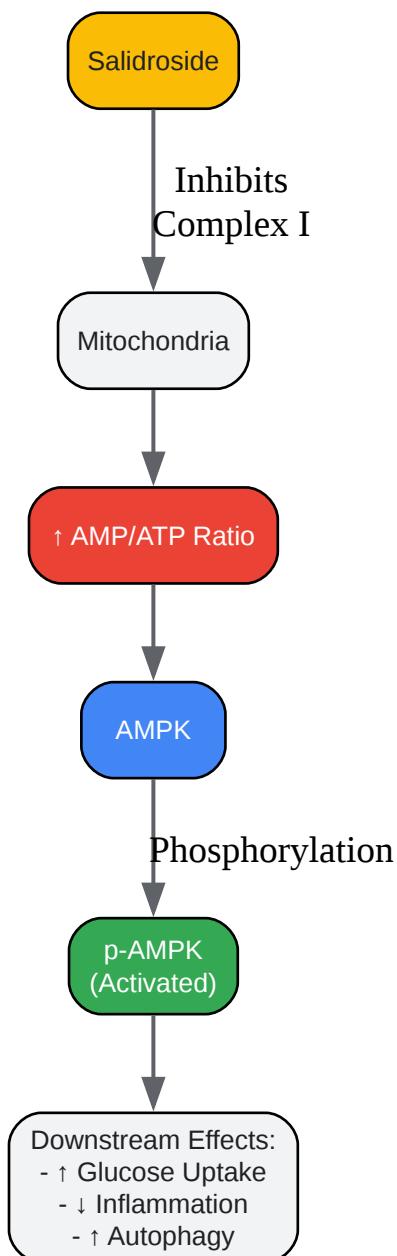
Biological Activities and Mechanisms of Action

Salidroside exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Neuroprotection

Salidroside has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders.^[11] In SH-SY5Y human neuroblastoma cells, pretreatment with Salidroside (25-100 μ M) for 24 hours concentration-dependently prevented the decrease in cell viability induced by MPP+ (500 μ M).^[4] It also protects these cells from beta-amyloid-induced oxidative stress and apoptosis.^[12] In animal models of cerebral ischemia/reperfusion, dosages of 20-80 mg/kg have been shown to ameliorate neurobehavioral impairment.^[13]

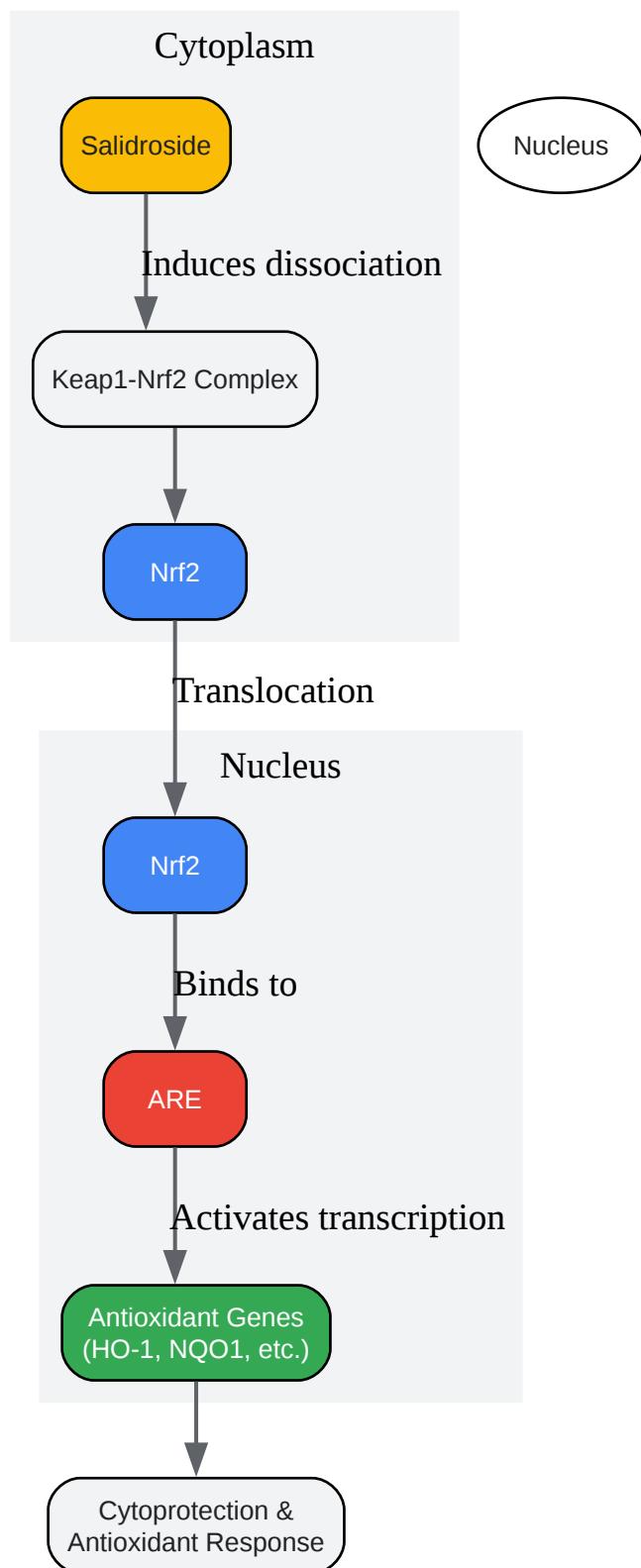
Anti-Inflammatory Activity


Salidroside exerts potent anti-inflammatory effects by targeting key inflammatory pathways. In mouse models, doses of 83 μ M/kg and 166 μ M/kg have been shown to have anti-inflammatory effects.^[14]

Antioxidant Activity

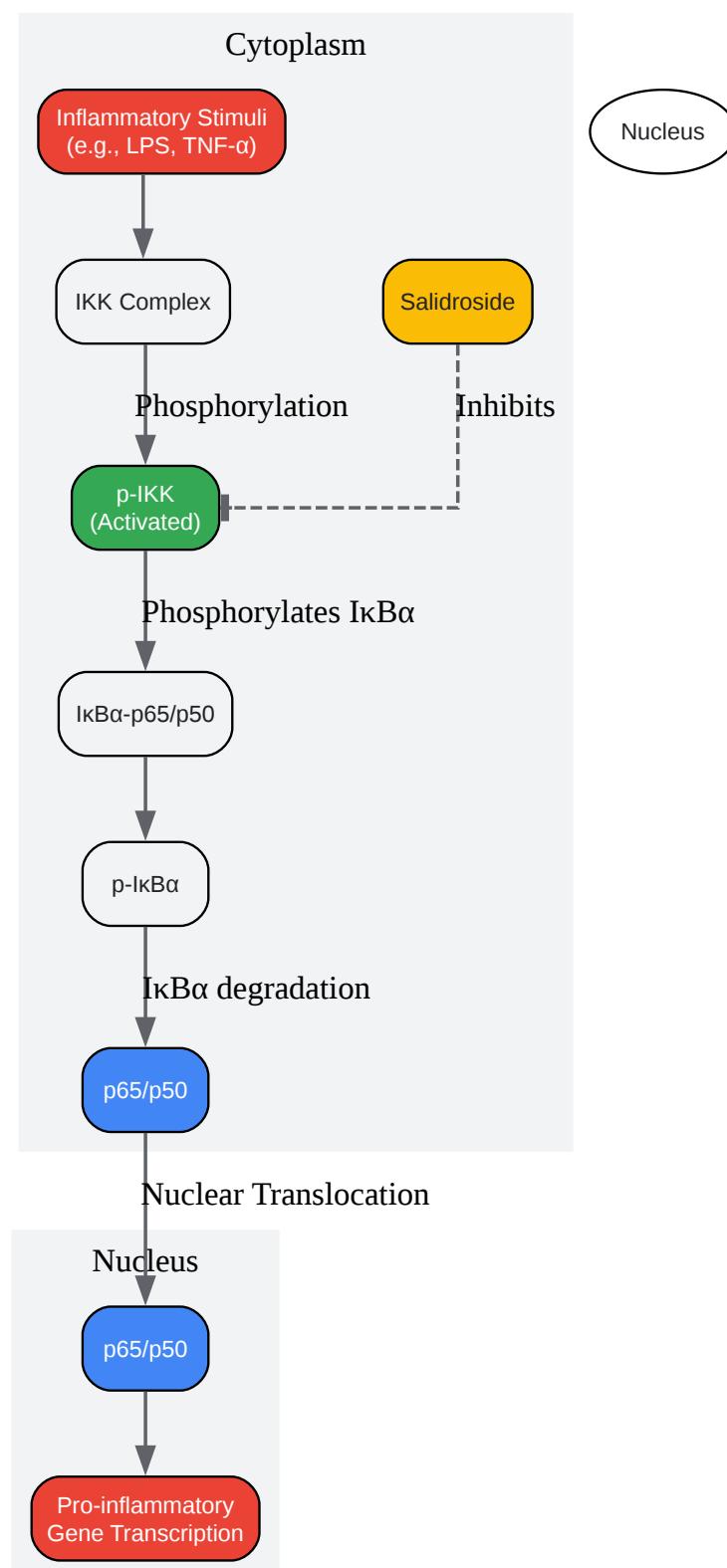
The antioxidant properties of Salidroside are central to many of its therapeutic effects. It can directly scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.

Key Signaling Pathways


Salidroside is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^{[15][16]} Activation of AMPK by Salidroside contributes to its beneficial effects on metabolism and cell survival.^[15] Salidroside treatment (0.1, 1, 10 μ M) can increase the cellular AMP/ATP ratio, which is a primary mechanism for AMPK activation.^[15]

[Click to download full resolution via product page](#)

Salidroside activates the AMPK pathway.


Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical defense mechanism against oxidative stress.[17][18] Upon activation by Salidroside, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][19]

[Click to download full resolution via product page](#)

Salidroside activates the Nrf2 antioxidant pathway.

Salidroside has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation.[20] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB α), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[20]

[Click to download full resolution via product page](#)

Salidroside inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Quantification of Salidroside in Biological Samples by HPLC

This protocol outlines a general method for the quantification of Salidroside in plasma or serum using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.1. Materials and Reagents

- Salidroside reference standard
- Internal Standard (IS), e.g., caffeine[21]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Triethylamine
- Glacial acetic acid
- Perchloric acid
- Biological plasma/serum samples

4.1.2. Sample Preparation[21]

- To 0.5 mL of serum, add an appropriate amount of internal standard solution.
- Add perchloric acid to precipitate proteins.
- Vortex the mixture vigorously.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
- Inject a 10 µL aliquot into the HPLC system.

4.1.3. HPLC Conditions[\[21\]](#)

- Column: C18 column (e.g., SHIMADZU C18)
- Mobile Phase: Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (10:90:0.011:0.016, v/v/v/v)
- Flow Rate: 1.5 mL/min
- Detection Wavelength: 277 nm
- Column Temperature: 50 °C

4.1.4. Quantification

- Construct a calibration curve by plotting the peak area ratio of Salidroside to the internal standard against the concentration of the Salidroside standards.
- Determine the concentration of Salidroside in the samples from the calibration curve.

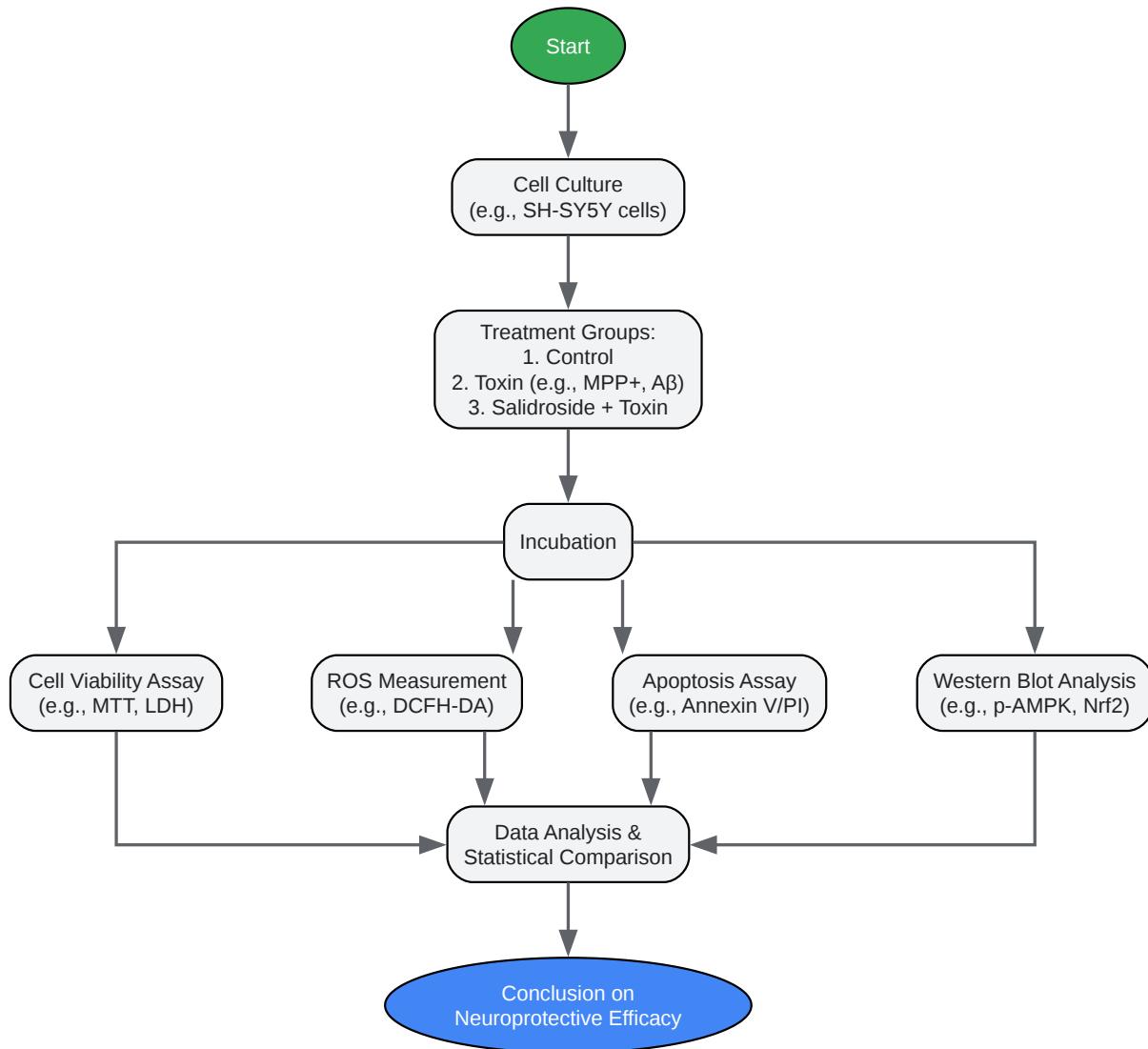
Western Blot Analysis of Salidroside-Induced Protein Phosphorylation

This protocol provides a general framework for assessing the effect of Salidroside on the phosphorylation of key signaling proteins, such as AMPK.

4.2.1. Materials and Reagents

- Cell culture medium and supplements
- Salidroside
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system


4.2.2. Procedure

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Salidroside for the desired time.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4 °C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.

- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Mandatory Visualizations

Experimental Workflow for Assessing Neuroprotective Effects of Salidroside

[Click to download full resolution via product page](#)

Workflow for in vitro neuroprotection screening.

Conclusion

Salidroside (CAS No. 10338-51-9) is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of neuroprotection, anti-inflammation, and metabolic regulation. Its well-characterized physicochemical properties and growing body of

pharmacokinetic data provide a solid foundation for its development as a therapeutic agent. The elucidation of its mechanisms of action, centered around the modulation of key signaling pathways such as AMPK, Nrf2, and NF-κB, offers clear targets for further investigation and drug design. The experimental protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating standardized and robust investigations into the promising pharmacological activities of Salidroside. Further preclinical and clinical studies are warranted to fully translate the therapeutic potential of this remarkable compound into clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 2. biosynth.com [biosynth.com]
- 3. Salidroside(P) | CAS 10338-51-9 | LGC Standards [lgcstandards.com]
- 4. bocsci.com [bocsci.com]
- 5. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salidroside Improves Antibiotic-Induced Gut Microbiota Disturbance and Low Levels of Short-Chain Fatty Acids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3 β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salidroside, A Natural Antioxidant, Improves β -Cell Survival and Function via Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in A β 1-42-induced Alzheimer's disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Salidroside (CAS No. 10338-51-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12390391#salidroside-cas-number-10338-51-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com